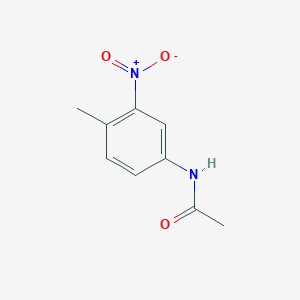

N-(4-Methyl-3-nitrophenyl)acetamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTSBFSNPUGBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181656 | |

| Record name | N-(4-Methyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-14-4 | |

| Record name | N-(4-Methyl-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methyl-3-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2719-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2719-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methyl-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHYL-3-NITROPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6N2N3HDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-Methyl-3-nitrophenyl)acetamide

Foreword: The Strategic Importance of N-(4-Methyl-3-nitrophenyl)acetamide

This compound is a key chemical intermediate whose value lies not in its end-use but in its role as a versatile building block in the synthesis of more complex molecules. Its substituted phenyl ring, featuring an acetamido, a methyl, and a nitro group, provides multiple functionalities for subsequent chemical transformations. This guide provides an in-depth exploration of its synthesis, grounded in established chemical principles and laboratory-validated protocols. The precursor, 4-methyl-3-nitroaniline, is a crucial intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Cyclizine, which is used for treating nausea and vomiting.[1] This underscores the industrial relevance of mastering the synthesis of its derivatives.

Chapter 1: Synthesis Strategy and Retrosynthetic Analysis

The synthesis of this compound is most effectively approached through a multi-step pathway starting from readily available precursors. A direct nitration of N-(4-methylphenyl)acetamide (also known as 4'-methylacetanilide or p-acetotoluidide) is the most logical and widely practiced route.

The primary challenge in synthesizing substituted anilines is controlling the regioselectivity of electrophilic substitution reactions and preventing oxidation of the amino group. Direct nitration of p-toluidine (4-methylaniline) is often avoided because the strong oxidizing conditions of the nitrating mixture can degrade the amino group.[2] Therefore, a protection strategy is employed. The amino group of p-toluidine is first acetylated to form N-(4-methylphenyl)acetamide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-directing group but is less activating than the amino group, offering better control over the reaction and preventing oxidation.

The subsequent nitration of N-(4-methylphenyl)acetamide introduces a nitro group onto the aromatic ring. The acetamido and methyl groups both direct incoming electrophiles to their respective ortho and para positions. This leads to a discussion of regioselectivity, where the nitro group is preferentially installed at the position ortho to the methyl group and meta to the acetamido group.

Caption: Retrosynthetic analysis of the target molecule.

Chapter 2: The Core Synthesis Pathway: A Two-Step Approach

This section details the validated, step-by-step protocol for synthesizing this compound from p-toluidine.

Part A: Protection via Acetylation of p-Toluidine

Principle: The initial step involves the acetylation of the primary amine of p-toluidine using acetic anhydride. This reaction forms an amide, N-(4-methylphenyl)acetamide, which protects the amino functionality from oxidation in the subsequent nitration step.

Experimental Protocol:

-

In a 250 mL flask, dissolve 10.7 g (0.1 mol) of p-toluidine in 30 mL of glacial acetic acid.

-

To this solution, add 11.2 mL (0.12 mol) of acetic anhydride in a dropwise manner while stirring.

-

Gently heat the reaction mixture under reflux for approximately 30 minutes to ensure the completion of the reaction.

-

After reflux, cool the mixture and pour it into 200 mL of ice-cold water with vigorous stirring.

-

The product, N-(4-methylphenyl)acetamide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted acetic acid and anhydride.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure, crystalline N-(4-methylphenyl)acetamide. Dry the product completely before proceeding.

Part B: Electrophilic Nitration of N-(4-methylphenyl)acetamide

Principle: This is a classic electrophilic aromatic substitution reaction. A nitrating mixture, composed of concentrated nitric acid and sulfuric acid, is used to generate the potent electrophile, the nitronium ion (NO₂⁺).[3] This electrophile then attacks the electron-rich aromatic ring of N-(4-methylphenyl)acetamide.

Experimental Protocol:

-

Carefully add 13.5 g (0.09 mol) of the dried N-(4-methylphenyl)acetamide to 15 mL of glacial acetic acid in a 250 mL beaker. Stir until the solid dissolves, warming gently if necessary.

-

Cool the solution in an ice-salt bath to 0-5 °C.

-

Slowly and with constant stirring, add 25 mL of concentrated sulfuric acid. Maintain the temperature below 20 °C.

-

Separately, prepare the nitrating mixture by cautiously adding 7 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of N-(4-methylphenyl)acetamide using a dropping funnel. The temperature of the reaction must be strictly maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.[3][4]

-

After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 30-60 minutes to allow the reaction to proceed to completion.[3]

-

Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a separate beaker, while stirring continuously.

-

The crude this compound will precipitate as a yellow solid.

-

Isolate the product by vacuum filtration, washing it thoroughly with cold water until the washings are neutral to litmus paper.

-

Purify the crude product by recrystallization from ethanol. The desired product will crystallize upon cooling, leaving more soluble isomers, such as N-(4-methyl-2-nitrophenyl)acetamide, in the mother liquor.[5]

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them. The expected melting point is in the range of 100-101 °C.[6]

Caption: Overall workflow for the synthesis of the target compound.

Chapter 3: Mechanistic Deep Dive and Scientific Rationale

Generation of the Nitronium Ion

The reaction is initiated by the formation of the nitronium ion (NO₂⁺), a powerful electrophile. Sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid. This is followed by the loss of a water molecule to generate the linear and highly electrophilic nitronium ion.

Caption: Mechanism for the formation of the nitronium electrophile.

The Role of the Acetamido Group: Protection and Direction

The acetamido group (-NHCOCH₃) plays a dual role:

-

Protection: It converts the highly reactive amino group into a less reactive amide, preventing its oxidation by the strong nitrating mixture.

-

Directing Effect: As an ortho-, para-directing group, it activates the positions ortho and para to it for electrophilic attack. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate (sigma complex) formed during the attack at these positions.[7]

Regioselectivity: The Decisive Factor

The final structure of the product is determined by the interplay of the directing effects of both the acetamido and the methyl groups.

-

Acetamido group (-NHCOCH₃): Ortho-, para-directing.

-

Methyl group (-CH₃): Ortho-, para-directing.

The positions ortho to the acetamido group (positions 2 and 6) are sterically hindered by the bulky acetamido group itself. The position para to the acetamido group is already occupied by the methyl group. Therefore, attack is directed primarily by the methyl group to its ortho positions (positions 3 and 5). The position at C3 is also meta to the acetamido group. This combination of electronic and steric effects strongly favors the formation of This compound as the major product.

Chapter 4: Quantitative Data and Characterization

| Parameter | Step 1: Acetylation | Step 2: Nitration |

| Starting Material | p-Toluidine | N-(4-methylphenyl)acetamide |

| Reagents | Acetic Anhydride, Glacial Acetic Acid | Conc. HNO₃, Conc. H₂SO₄, Glacial Acetic Acid |

| Molar Ratio (SM:Reagent) | 1 : 1.2 | 1 : ~1.5 (HNO₃) |

| Temperature | Reflux (~118 °C) | 0 - 10 °C |

| Reaction Time | 30 minutes | 1 - 1.5 hours |

| Purification Method | Recrystallization (Ethanol/Water) | Recrystallization (Ethanol) |

| Typical Yield | > 85% | 50 - 60% |

Product Characterization:

-

Appearance: Light yellow to yellow solid.[6]

-

Melting Point: 100-101 °C.[6]

-

Spectroscopy: The final product should be characterized by FT-IR to confirm the presence of the N-H bond, C=O (amide), and N-O (nitro) stretches, and by ¹H NMR to confirm the substitution pattern on the aromatic ring.

Chapter 5: Alternative Pathway: Direct Acetylation

For research or manufacturing settings where 4-methyl-3-nitroaniline is available, a more direct, single-step synthesis can be employed.

Principle: This involves the direct N-acetylation of 4-methyl-3-nitroaniline using an acetylating agent like acetic anhydride in a suitable solvent.[8]

Experimental Protocol (Adapted):

-

Suspend 15.2 g (0.1 mol) of 4-methyl-3-nitroaniline in 150 mL of glacial acetic acid in a round-bottom flask.[8]

-

Add 10.2 mL (0.11 mol) of acetic anhydride to the suspension.

-

Heat the mixture to reflux with continuous stirring for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield pure this compound.

This direct route is highly efficient if the starting aniline is commercially or synthetically accessible.

References

-

N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH. National Institutes of Health. Available at: [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. Available at: [Link]

-

Exploring N-(4-Nitrophenethyl)acetamide: Properties and Applications. Available at: [Link]

- CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Google Patents.

-

Preparation of p-Nitroacetanilide. BYJU'S. Available at: [Link]

-

Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. ResearchGate. Available at: [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents.

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences (JCBPS). Available at: [Link]

-

4-Methyl-3-nitroaniline, 25 g, CAS No. 119-32-4. Carl ROTH. Available at: [Link]

-

4-Methyl-3-nitroaniline. PubChem. Available at: [Link]

- CN113354599A - Preparation method of nintedanib key intermediate. Google Patents.

-

Preparation of 4-methyl-3-nitroaniline. PrepChem.com. Available at: [Link]

-

Nitration: Preparation of 4-Nitroacetanilide. YouTube. Available at: [Link]

-

(PDF) Nitration of Acetanilide. ResearchGate. Available at: [Link]

-

EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. eGyanKosh. Available at: [Link]

-

Preparation of p-nitroacetanilide from Acetanilide. Slideshare. Available at: [Link]

Sources

- 1. cionpharma.com [cionpharma.com]

- 2. byjus.com [byjus.com]

- 3. jcbsc.org [jcbsc.org]

- 4. azom.com [azom.com]

- 5. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]

- 6. This compound | 2719-14-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Methyl-3-nitrophenyl)acetamide CAS number 2719-14-4

An In-depth Technical Guide to N-(4-Methyl-3-nitrophenyl)acetamide (CAS 2719-14-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Moving beyond basic data, this document delves into the practical aspects of its synthesis, characterization, and potential applications, offering insights grounded in established chemical principles for professionals in the field.

This compound, also known as 4'-Methyl-3'-nitroacetanilide, is a substituted aromatic amide.[1] Its structure, featuring a nitro group ortho to the methyl group and meta to the acetamido group, makes it a valuable and versatile building block in multi-step organic synthesis.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

The compound's physical and chemical characteristics are summarized below. These properties are crucial for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source |

| CAS Number | 2719-14-4 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 100-100.5°C | [2] |

| Boiling Point | 370.0 ± 30.0 °C (Predicted) | [2] |

| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.21 ± 0.70 (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | 4'-Methyl-3'-nitroacetanilide, 2-Nitro-4-acetamidotoluene | [1] |

Synthesis and Purification Strategy

Expert Rationale: The most direct and logical synthetic route to this compound is through the N-acetylation of its corresponding aniline precursor, 4-methyl-3-nitroaniline. This method is widely employed for its reliability and high yield. The acetylation process converts the primary amine into a more stable amide, a common step in protecting group chemistry or for building more complex molecular scaffolds. Acetic anhydride is often the reagent of choice due to its reactivity and the straightforward workup of its byproduct, acetic acid.

Diagram: Proposed Synthetic Pathway

Caption: Acetylation of 4-methyl-3-nitroaniline.

Detailed Experimental Protocol: Synthesis and Purification

This protocol is adapted from a standard procedure for the acetylation of a structurally similar nitroaniline.[3] It incorporates self-validating checkpoints, such as reaction monitoring and post-purification analysis.

Materials and Reagents:

-

4-Methyl-3-nitroaniline

-

Acetic anhydride (≥98%)

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization)

-

Ethyl acetate and hexanes (for TLC)

-

Standard laboratory glassware and heating mantle/stir plate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

-

Reagent Addition: While stirring, add acetic anhydride (1.1-1.2 eq) to the solution. The slight molar excess ensures the complete consumption of the starting aniline.

-

Heating and Reflux: Heat the reaction mixture to reflux (typically ~118°C for acetic acid) and maintain for 2-4 hours. The causality here is that the elevated temperature provides the necessary activation energy for the acylation reaction to proceed to completion.

-

Reaction Monitoring (Self-Validation): Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 30:70 ethyl acetate/hexanes). Visualize under UV light. The reaction is complete when the spot corresponding to the starting aniline has disappeared and a new, typically less polar, product spot is dominant.

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing ice-cold deionized water (approx. 10 volumes relative to the reaction volume). This step serves two purposes: it precipitates the solid product, which is poorly soluble in water, and hydrolyzes any excess acetic anhydride.

-

Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual acetic acid.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to a new flask.

-

Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and heat until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach ensures a trustworthy and comprehensive analysis.

Diagram: Post-Synthesis Analytical Workflow

Sources

An In-depth Technical Guide to the Structure and Bonding of N-(4-Methyl-3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methyl-3-nitrophenyl)acetamide is a substituted aromatic amide with significant potential as a versatile building block in medicinal chemistry and materials science. Its nuanced molecular structure, governed by the interplay of electron-withdrawing and electron-donating substituents on the phenyl ring, dictates its chemical reactivity, solid-state architecture, and ultimately its utility in the synthesis of novel compounds. This guide provides a comprehensive analysis of the structure and bonding of this compound, drawing upon comparative crystallographic data from analogous structures, detailed spectroscopic characterization, and established synthetic protocols. We delve into the intramolecular and intermolecular forces that define its conformation and crystal packing, offering insights for its application in rational drug design and the development of advanced materials.

Introduction: The Significance of Substituted Acetanilides

Substituted acetanilides represent a cornerstone of organic synthesis, with a rich history as intermediates in the pharmaceutical and dye industries. The parent compound, acetanilide, and its derivatives exhibit a wide spectrum of biological activities. The introduction of various functional groups onto the phenyl ring allows for the fine-tuning of their physicochemical properties, influencing their reactivity, solubility, and biological interactions. The title compound, this compound, is a member of this important class of molecules, featuring a methyl group, a nitro group, and an acetamido group strategically positioned on the aromatic core. This unique substitution pattern makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. Aromatic nitro compounds are widely used as intermediates in the production of pharmaceuticals, dyes, and other industrially significant chemicals.[1]

Molecular Structure and Intramolecular Bonding

The molecular structure of this compound is characterized by a central benzene ring substituted with a methyl group at the 4-position, a nitro group at the 3-position, and an acetamido group at the 1-position.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10N2O3 | PubChem |

| Molecular Weight | 194.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 2719-14-4 | PubChem |

| Melting Point | 100-100.5 °C | ChemicalBook |

| Appearance | Light yellow to yellow solid | ChemicalBook |

The geometry of the molecule is influenced by the electronic effects of its substituents. The methyl group is a weak electron-donating group, while the nitro group is a strong electron-withdrawing group. The acetamido group can act as either an electron-donating or electron-withdrawing group depending on the electronic environment. This electronic interplay affects bond lengths and angles within the phenyl ring and influences the conformation of the acetamido and nitro groups relative to the ring.

Based on crystallographic studies of analogous compounds like N-(4-Methoxy-3-nitrophenyl)acetamide, it is anticipated that the acetamido group in this compound is nearly coplanar with the phenyl ring.[2] However, the nitro group is likely twisted out of the plane of the phenyl ring to some degree due to steric hindrance from the adjacent methyl group.[2] This twisting of the nitro group can have significant implications for the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural details of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons of the acetamido group, the methyl protons on the phenyl ring, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons would provide valuable information about their relative positions on the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two methyl carbons, the carbonyl carbon of the acetamido group, and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, providing further confirmation of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O stretch (amide I): A strong absorption in the region of 1660-1680 cm⁻¹.

-

N-H bend (amide II): A band around 1550 cm⁻¹.

-

Asymmetric and symmetric NO₂ stretches: Strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretches (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194. Characteristic fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and cleavage of the amide bond.

Intermolecular Bonding and Solid-State Structure

While a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a predictive understanding of its solid-state architecture. In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular hydrogen bonds.

The amide N-H group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl group of the acetamido moiety are potential hydrogen bond acceptors. In the crystal structure of the analogous N-(4-Methoxy-3-nitrophenyl)acetamide, the N-H group forms a hydrogen bond with an oxygen atom of the nitro group of an adjacent molecule, leading to the formation of chains.[2] A similar hydrogen bonding motif is plausible for this compound.

Caption: Predicted intermolecular hydrogen bonding in this compound.

Synthesis and Reactivity

Synthetic Protocol

This compound can be synthesized via the nitration of N-(4-methylphenyl)acetamide (p-acetotoluidide). This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The acetamido group is an ortho, para-directing group; however, the steric hindrance from the methyl group at the 4-position favors the introduction of the nitro group at the 3-position.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve N-(4-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.

-

Cooling: Cool the solution in an ice bath to control the exothermic nitration reaction.

-

Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the cooled solution with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Isolation: Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Caption: Synthetic pathway for this compound.

Reactivity and Potential for Further Functionalization

The presence of the nitro group and the acetamido group makes this compound a versatile intermediate for further chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This provides a handle for introducing a wide range of functionalities through reactions such as diazotization, acylation, and alkylation.

-

Hydrolysis of the Amide: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative.

Applications in Drug Development and Materials Science

The structural motifs present in this compound are found in numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications. For instance, related nitroacetanilide structures serve as precursors in the synthesis of compounds with potential antitubercular and anticancer activities.[3] The ability to functionalize the molecule at multiple positions makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as a synthetic intermediate. This guide has provided a detailed overview of its structure, bonding, and spectroscopic properties, drawing on comparative data from analogous compounds. The interplay of its functional groups governs its conformation, solid-state packing, and reactivity. A comprehensive understanding of these fundamental characteristics is crucial for harnessing the full potential of this compound in the design and synthesis of novel pharmaceuticals and advanced materials. Further experimental work, particularly a definitive single-crystal X-ray diffraction study, would provide invaluable insights to complement the predictive analysis presented herein.

References

-

Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(5), x230298. [Link]

-

Smajlagić, A., Ostojić, J., & Begić, S. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, X., et al. (2021). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 26(15), 4458. [Link]

Sources

An In-depth Technical Guide to N-(4-Methyl-3-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-Methyl-3-nitrophenyl)acetamide, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, detailed characterization, and its emerging significance in the pharmaceutical and chemical industries. The information herein is curated to empower researchers and professionals with the practical knowledge required for its effective utilization and further exploration.

Introduction and Core Chemical Identity

This compound, also known by synonyms such as 4-Acetamido-2-nitrotoluene and 3'-Nitro-p-acetotoluidide, is an aromatic amide of significant interest in organic synthesis. Its molecular structure, featuring a substituted phenyl ring with methyl, nitro, and acetamido groups, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and dyestuffs.

Key Identifiers and Physical Properties

A clear understanding of the fundamental properties of this compound is crucial for its handling, application, and the design of synthetic routes.

| Property | Value | Source(s) |

| CAS Number | 2719-14-4 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 100-100.5°C | [2] |

| Boiling Point (Predicted) | 370.0 ± 30.0 °C | [2] |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.21 ± 0.70 | [2] |

Synthesis and Purification: A Step-by-Step Protocol

The primary and most efficient route for the synthesis of this compound is through the acetylation of 4-methyl-3-nitroaniline. This electrophilic substitution reaction is a cornerstone of aromatic chemistry and can be reliably performed in a standard laboratory setting.

Experimental Protocol: Acetylation of 4-Methyl-3-nitroaniline

Objective: To synthesize this compound with a high degree of purity.

Materials:

-

4-Methyl-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-nitroaniline (1 equivalent) in glacial acetic acid.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (a slight excess, e.g., 1.1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly pour the reaction mixture into a beaker of cold deionized water to induce precipitation.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system for recrystallization is an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a moderate temperature.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Comprehensive Spectroscopic Characterization

Accurate characterization of this compound is paramount for its use in further synthetic applications. The following sections detail its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

A singlet corresponding to the methyl protons (-CH₃) of the acetamido group.

-

A singlet corresponding to the methyl protons (-CH₃) on the phenyl ring.

-

A singlet for the amide proton (-NH-).

-

A set of signals in the aromatic region corresponding to the three protons on the phenyl ring.

¹³C NMR (Carbon NMR):

-

A signal for the methyl carbon of the acetamido group.

-

A signal for the methyl carbon on the phenyl ring.

-

A signal for the carbonyl carbon of the acetamido group.

-

A set of signals in the aromatic region corresponding to the six carbons of the phenyl ring.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, available on PubChem, was recorded on a KBr wafer[1]. The key absorption bands are indicative of its functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H (Amide) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1670 | C=O (Amide I) | Stretching |

| ~1550 | N-H (Amide II) | Bending |

| ~1520 & ~1350 | NO₂ (Nitro) | Asymmetric & Symmetric Stretching |

| ~800-900 | C-H (Aromatic) | Out-of-plane Bending |

Mass Spectrometry (MS)

The mass spectrum of this compound confirms its molecular weight. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 194.

Applications in Research and Industry

This compound is primarily utilized as a chemical intermediate in the synthesis of a variety of organic compounds. Its utility stems from the presence of multiple functional groups that can be selectively modified.

Pharmaceutical Synthesis

The structural motif of this compound is found in various pharmacologically active molecules. While direct applications are not extensively documented, its role as a precursor is significant. For instance, related nitroacetanilides are key intermediates in the synthesis of drugs like Nintedanib, a tyrosine kinase inhibitor[3]. The reduction of the nitro group to an amine, followed by further functionalization, is a common synthetic strategy in drug discovery and development.

Dyestuff and Pigment Industry

Aromatic nitro compounds and their derivatives have historically been crucial in the synthesis of dyes and pigments. The chromophoric nitro group and the auxochromic acetamido group in this compound make it a potential building block for the creation of new colorants.

Organic Synthesis

In a broader context, this compound serves as a versatile starting material for a range of organic transformations. The nitro group can be reduced to an amine, which can then undergo diazotization and subsequent reactions to introduce a variety of substituents onto the aromatic ring. The acetamido group can be hydrolyzed to the corresponding aniline or can be used to direct further electrophilic aromatic substitution.

Safety, Handling, and Storage

Potential Hazards:

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin.

-

Flammability: The compound is a solid and is not expected to be highly flammable, but it will burn if exposed to a flame.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a well-defined synthetic route and clear spectroscopic characteristics. Its utility in the synthesis of pharmaceuticals, dyes, and other complex organic molecules underscores its importance in both academic research and industrial applications. This guide provides a foundational understanding of this compound, intended to facilitate its safe and effective use in the laboratory and beyond. Further research into its biological activities and novel applications is warranted and encouraged.

References

Sources

An In-depth Technical Guide to the Physical Properties of N-(4-Methyl-3-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the organic compound N-(4-Methyl-3-nitrophenyl)acetamide. Intended for a scientific audience, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these crucial physical constants. Furthermore, it contextualizes the importance of these properties through a discussion of the compound's synthesis and potential applications in the field of drug development and organic synthesis.

Introduction: Unveiling this compound

This compound, identified by the CAS number 2719-14-4, is a substituted aromatic amide.[1][2][3] Its molecular structure, featuring a nitro group and a methyl group on the phenyl ring, significantly influences its chemical reactivity and physical characteristics.[2] This compound typically presents as a light yellow to yellow solid at ambient temperatures.[4] While not as widely documented as some commodity chemicals, this compound and its analogues are of interest as intermediates in the synthesis of more complex molecules, potentially including pharmacologically active compounds. For instance, structurally related nitroacetanilides serve as precursors in the production of various chemicals and pharmaceuticals. The accurate determination of its physical properties, such as melting and boiling points, is a fundamental first step in its characterization, purification, and subsequent utilization in synthetic pathways.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound: A Plausible Pathway

While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, a highly plausible and common laboratory-scale synthesis involves the acetylation of the corresponding aniline precursor, 4-methyl-3-nitroaniline. This method is analogous to the synthesis of similar acetanilide derivatives.[5][6]

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-methyl-3-nitroaniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Reaction Scheme:

4-methyl-3-nitroaniline + Acetic Anhydride → this compound + Acetic Acid

A generalized laboratory procedure would involve dissolving 4-methyl-3-nitroaniline in a suitable solvent, such as glacial acetic acid, followed by the addition of the acetylating agent. The reaction mixture is then typically heated to ensure completion. Upon cooling, the product often crystallizes and can be isolated by filtration and purified by recrystallization.

The Critical Role of Melting and Boiling Points in Compound Characterization

The melting and boiling points are fundamental physical constants that provide valuable insights into the identity and purity of a chemical substance.

-

Indicator of Purity: A pure, crystalline organic compound typically exhibits a sharp, well-defined melting point, usually within a narrow range of 0.5-1.0°C. The presence of even small amounts of soluble impurities will generally cause a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

-

Identification: Every pure compound has a characteristic melting and boiling point under a given pressure. These values can be used as a preliminary method of identification by comparing experimentally determined values with those reported in the literature.

Methodologies for the Determination of Physical Properties

The accurate determination of melting and boiling points relies on standardized and meticulously executed experimental protocols.

Melting Point Determination

The most common and accessible method for determining the melting point of a solid organic compound is the capillary method. This can be performed using either a Thiele tube apparatus or a modern digital melting point apparatus.

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end. The sample should be tightly packed to a height of 2-3 mm.[7]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The unique shape of the Thiele tube allows for even heat distribution by convection currents when the side arm is heated.[8]

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus. These instruments offer precise temperature control and often have a magnified viewing port for easy observation.

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[9] Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point.

-

Self-Validation and Trustworthiness: For reliable results, the determination should be repeated at least twice. A preliminary, rapid heating can be performed to get an approximate melting point, followed by a slower, more careful determination. The thermometer and apparatus should be calibrated regularly using certified reference standards with known melting points, as recommended by pharmacopeias like the USP.[10]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For high-boiling point compounds like this compound, specialized techniques are required. The Thiele tube method, also used for melting points, is suitable for small-scale boiling point determination.

Experimental Protocol: Thiele Tube Method (Micro Method)

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer, which is then placed in a Thiele tube filled with a suitable heating oil.[8]

-

Heating and Observation: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

Recording the Boiling Point: At this point, the heating is discontinued. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[8] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

-

Pressure Correction: Boiling points are pressure-dependent. Therefore, it is crucial to record the atmospheric pressure at the time of the experiment and, if necessary, correct the observed boiling point to the standard pressure of 760 mmHg.

Caption: Workflow for Boiling Point Determination (Micro Method).

Summary of Physical Properties

The following table summarizes the reported physical properties of this compound. It is important to note the discrepancy in the reported melting points from different suppliers, which underscores the necessity of experimental verification.

| Property | Value | Source |

| CAS Number | 2719-14-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 148.5 °C | Echemi[11] |

| 100-100.5°C | ChemicalBook[4] | |

| Boiling Point | 370°C at 760mmHg | Echemi[11] |

| 370.0±30.0 °C (Predicted) | ChemicalBook[4] | |

| Density | 1.289±0.06 g/cm³ (Predicted) | [4] |

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be observed when handling this compound. While a comprehensive safety data sheet (SDS) was not available in the initial search, general guidelines for handling aromatic nitro compounds should be followed. These compounds can be hazardous.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12][13][14]

-

Storage: Store in a cool, dry place in a tightly sealed container.[4] Keep away from heat and sources of ignition.

-

Hazards: Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[12]

Conclusion

This compound is a valuable organic intermediate whose utility in research and development is predicated on a thorough understanding of its physical and chemical properties. The melting and boiling points are paramount among these, serving as crucial indicators of purity and identity. The methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of these values. The discrepancy in reported melting points highlights the critical importance of experimental verification in a laboratory setting. By adhering to these rigorous analytical practices, researchers and drug development professionals can ensure the quality and integrity of their starting materials, a foundational requirement for successful and reproducible scientific outcomes.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

-

ASTM International. (2001). Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

SlideShare. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

-

ASTM International. (n.d.). Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

ResearchGate. (2023, April 5). (PDF) N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

-

SCION Instruments. (n.d.). ASTM D2887 | Analysis of Boiling Point Distributions in Petroleum Fractions. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2023, August 6). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

Sources

- 1. This compound | C9H10N2O3 | CID 73133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2719-14-4: this compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 2719-14-4 [chemicalbook.com]

- 5. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. davjalandhar.com [davjalandhar.com]

- 10. thinksrs.com [thinksrs.com]

- 11. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Biological Activities of N-(4-Methyl-3-nitrophenyl)acetamide

Foreword: Charting a Course for a Novel Molecule

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on N-(4-Methyl-3-nitrophenyl)acetamide, a compound with a structure suggestive of diverse biological potential, yet one that remains largely uncharted in the scientific literature. The presence of a nitroaromatic ring and an acetamide moiety, functionalities present in numerous bioactive molecules, provides a compelling rationale for its investigation.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a static review of established facts, but as a forward-looking guide to systematically explore the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound. By synthesizing data from structurally related compounds and outlining robust experimental protocols, we aim to provide the foundational knowledge and practical frameworks necessary to unlock the therapeutic promise of this intriguing molecule. Our approach is grounded in scientific integrity, encouraging a rigorous and logical progression from hypothesis to validated discovery.

Molecular Profile and Synthesis of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. This compound belongs to the class of nitroaromatic compounds, which are of significant industrial and synthetic importance.[1]

1.1. Structural Features and Physicochemical Properties

The molecule consists of a phenylacetamide core, with a methyl and a nitro group substituted on the benzene ring. The relative positions of these groups are critical to the molecule's electronic and steric properties, which in turn will dictate its interactions with biological targets.

| Property | Predicted Value |

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO. |

1.2. Rationale for Synthesis

The synthesis of this compound is a crucial first step in its biological evaluation. A common and efficient method for the synthesis of similar acetamides is the acetylation of the corresponding aniline.[2] In this case, 4-Methyl-3-nitroaniline would serve as the starting material.

1.3. Experimental Protocol: Synthesis and Purification

This protocol outlines a standard procedure for the laboratory-scale synthesis of this compound.

Materials:

-

4-Methyl-3-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Standard reflux and recrystallization glassware

-

Magnetic stirrer with heating

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-Methyl-3-nitroaniline in glacial acetic acid.

-

Add a molar excess of acetic anhydride to the solution.

-

Reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add the reaction mixture to a beaker of cold deionized water to precipitate the crude product.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

-

Dry the purified crystals under vacuum to obtain this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, NO2).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Potential Anticancer Activity

The structural motifs within this compound are present in a number of compounds with demonstrated anticancer activity.[3][4] This provides a strong rationale for investigating its potential as a novel antineoplastic agent. Phenylacetamide derivatives, in particular, have been identified as potential anticancer agents.[3]

2.1. Hypothesized Mechanisms of Action

Based on the activities of related compounds, several potential mechanisms of action for this compound can be proposed:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

-

Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Key Signaling Pathways: The molecule might interfere with signaling pathways that are crucial for cancer cell growth and survival, such as those involving kinases or transcription factors.

2.2. Experimental Workflow for In Vitro Anticancer Screening

A tiered approach to in vitro screening is recommended to efficiently evaluate the anticancer potential of this compound.[5][6]

Caption: Workflow for in vitro evaluation of anticancer activity.

2.3. Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for initial cytotoxicity screening.[7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antimicrobial Activity

Nitroaromatic compounds and acetamide derivatives have been reported to possess antimicrobial properties.[8][9] The presence of the nitro group, in particular, can be a key pharmacophore for antimicrobial activity.

3.1. Hypothesized Mechanisms of Action

The potential antimicrobial mechanisms of this compound could involve:

-

Inhibition of Cell Wall Synthesis: The compound might interfere with the synthesis of essential components of the bacterial cell wall.

-

Disruption of DNA Replication or Repair: It could potentially inhibit enzymes involved in bacterial DNA synthesis or repair mechanisms.

-

Inhibition of Protein Synthesis: The molecule may target bacterial ribosomes, leading to the cessation of protein production.

-

Generation of Reactive Oxygen Species (ROS): The nitro group could be enzymatically reduced within the microbial cell to produce cytotoxic free radicals.

3.2. Experimental Workflow for Antimicrobial Susceptibility Testing

A systematic approach is required to determine the antimicrobial spectrum and potency of the compound.[10][11]

Caption: Workflow for in vitro evaluation of antimicrobial activity.

3.3. Detailed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12]

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory Activity

Acetamide derivatives have been investigated for their anti-inflammatory properties.[13][14] The structural similarity of this compound to known anti-inflammatory agents suggests that it may also possess this activity.[15]

4.1. Hypothesized Mechanisms of Action

Potential anti-inflammatory mechanisms could include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[15]

-

Inhibition of Lipoxygenase (LOX) Enzymes: It could potentially inhibit LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.

-

Reduction of Pro-inflammatory Cytokine Production: The molecule might suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in immune cells.

-

Inhibition of Nitric Oxide (NO) Production: It may inhibit the production of nitric oxide, a pro-inflammatory mediator, in activated macrophages.

4.2. Experimental Workflow for In Vitro Anti-inflammatory Assays

A series of in vitro assays can be employed to investigate the potential anti-inflammatory effects of the compound.[16][17]

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

4.3. Detailed Protocol: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a well-established cause of inflammation.[18][19]

Materials:

-

Bovine serum albumin (BSA)

-

This compound stock solution (in DMSO)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing BSA in PBS.

-

Add different concentrations of this compound to the reaction mixture. Include a control (no compound) and a positive control (diclofenac sodium).

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating the samples at 72°C for 5 minutes.

-

Cool the samples to room temperature.

-

Measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Future Directions and Concluding Remarks

The in vitro studies outlined in this guide provide a robust framework for the initial biological evaluation of this compound. Positive results from these assays would warrant further investigation, including:

-

In vivo studies: To assess the efficacy, toxicity, and pharmacokinetic profile of the compound in animal models.

-

Structure-Activity Relationship (SAR) studies: To synthesize and evaluate derivatives of the compound to optimize its biological activity and drug-like properties.

-

Target identification studies: To elucidate the specific molecular targets and mechanisms of action of the compound.

References

-

N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH. Available at: [Link]

-

Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]

-

N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Available at: [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide - Google Patents.

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES - ResearchGate. Available at: [Link]

-

Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC - NIH. Available at: [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. Available at: [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. Available at: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Available at: [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]

-

In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. Available at: [Link]

-

(IUCr) N-(4-Methoxy-3-nitrophenyl)acetamide. Available at: [Link]

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. Available at: [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - MDPI. Available at: [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. Available at: [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. Available at: [Link]

-

In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

-

Anti-inflammatory activity data of heterocyclic acetamide derivatives... - ResearchGate. Available at: [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. Available at: [Link]

-

(PDF) Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - ResearchGate. Available at: [Link]

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed. Available at: [Link]

-

Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. Available at: [Link]

Sources

- 1. jcbsc.org [jcbsc.org]

- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]

- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 7. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. apec.org [apec.org]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. journalajrb.com [journalajrb.com]

- 17. jddtonline.info [jddtonline.info]

- 18. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. | MDPI [mdpi.com]

Methodological & Application

Application Note and Synthesis Protocol: N-(4-Methyl-3-nitrophenyl)acetamide

Abstract